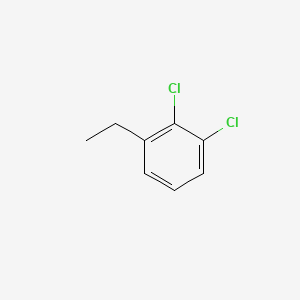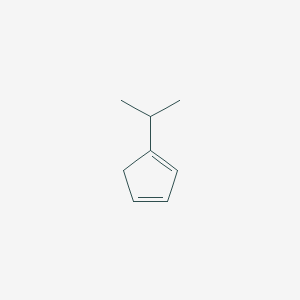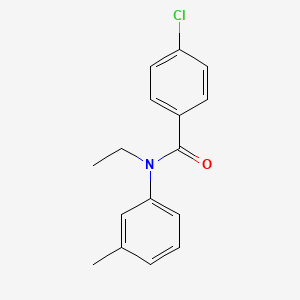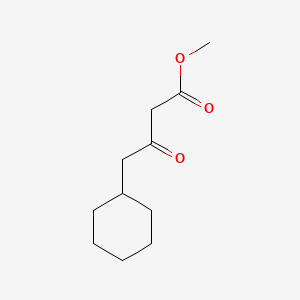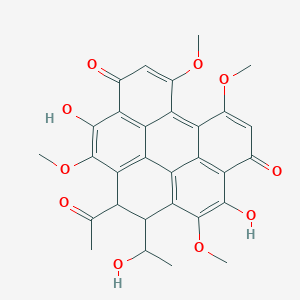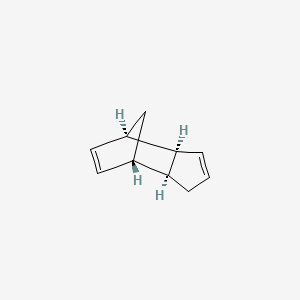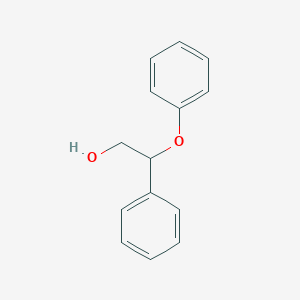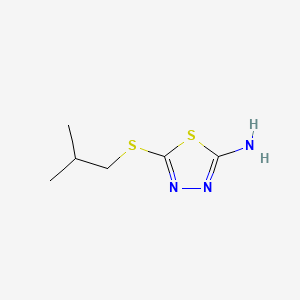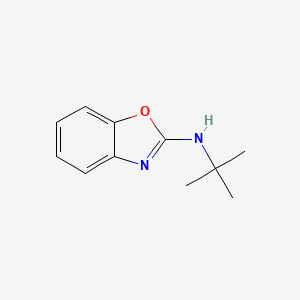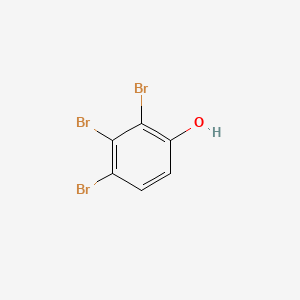
2,3,4-tribromophenol
描述
准备方法
Synthetic Routes and Reaction Conditions: 2,3,4-tribromophenol is typically synthesized through the bromination of phenol. One common method involves the reaction of phenol with bromine in the presence of a solvent such as glacial acetic acid. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms replace hydrogen atoms on the benzene ring of phenol .
Industrial Production Methods: In industrial settings, phenol, tribromo- can be produced by reacting phenol with bromine in the presence of a catalyst such as iron(III) bromide. Another method involves the use of hydrogen peroxide and metal bromides in a sulfuric acid solution, which generates bromine in situ and avoids the use of gaseous chlorine .
化学反应分析
Types of Reactions: 2,3,4-tribromophenol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in further halogenation reactions, where additional bromine atoms can be introduced.
Oxidation Reactions: It can be oxidized to form corresponding quinones.
Reduction Reactions: It can be reduced to form less brominated phenols.
Common Reagents and Conditions:
Bromination: Bromine in glacial acetic acid or in the presence of iron(III) bromide.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products:
Bromination: Further brominated phenols.
Oxidation: Quinones.
Reduction: Less brominated phenols.
科学研究应用
2,3,4-tribromophenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other brominated compounds and flame retardants.
Biology: Studied for its antimicrobial properties and its effects on various microorganisms.
Medicine: Investigated for its potential use in pharmaceuticals and as an antiseptic.
Industry: Employed as a wood preservative and fungicide to protect against decay and fungal growth
作用机制
The mechanism of action of phenol, tribromo- involves its interaction with cellular components. As a brominated phenol, it can disrupt cell membranes and proteins, leading to antimicrobial effects. It can also act as an enzyme inhibitor, interfering with metabolic pathways in microorganisms .
相似化合物的比较
2,3,4-tribromophenol can be compared with other brominated phenols such as:
Phenol, dibromo- (2,4-dibromophenol): Similar structure but with two bromine atoms.
Phenol, tetrabromo- (2,3,4,5-tetrabromophenol): Contains four bromine atoms, making it more heavily brominated.
Phenol, pentabromo- (2,3,4,5,6-pentabromophenol): Fully brominated phenol with five bromine atoms
Uniqueness: this compound is unique due to its specific bromination pattern, which provides a balance between reactivity and stability. Its three bromine atoms confer significant antimicrobial properties while maintaining a relatively simple synthesis process compared to more heavily brominated phenols .
属性
IUPAC Name |
2,3,4-tribromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCSIUCEQVCDEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275011 | |
| Record name | Phenol, tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25376-38-9, 138507-65-0 | |
| Record name | Phenol, tribromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIBROMOPHENOLS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7653 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




